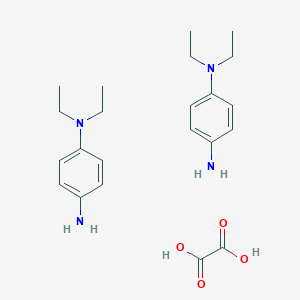
3,5-二羧基苯磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monosodium 5-sulfoisophthalate, also known as Monosodium 5-sulfoisophthalate, is a useful research compound. Its molecular formula is C8H6O7S.Na and its molecular weight is 269.19 g/mol. The purity is usually 95%.
The exact mass of the compound Monosodium 5-sulfoisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Monosodium 5-sulfoisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monosodium 5-sulfoisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是关于3,5-二羧基苯磺酸钠(也称为单钠5-磺基间苯二甲酸酯或5-磺基间苯二甲酸单钠盐)科学研究应用的综合分析,重点介绍其在不同领域的独特应用:
催化
该化合物在催化中用作磺酸盐羧酸盐配体,这对于加速化学反应而不会在过程中被消耗至关重要 .
气体储存
它在气体储存解决方案中具有应用,这可能是由于它能够形成可以将气体分子捕获在其结构中的络合物 .
磁性材料
该化合物用于开发磁性材料,这些材料在数据存储和电子设备等各种技术中至关重要 .
发光
它有助于发光材料,这些材料在照明、显示器和生物成像中具有应用 .
聚酯生产
作为聚酯加工过程中酯化反应的第三单体,它可以提高产品的染色能力 .
医药和农业化学催化剂
作用机制
Target of Action
It’s known that the compound is used in various applications such as catalysis, gas storage, magnetic materials, and luminescence .
Mode of Action
It’s known to act as a sulfonate carboxylate ligand , which suggests it might interact with its targets through ionic interactions.
Biochemical Pathways
It’s used in the synthesis of cationic dyeable polyester (cdp) as a third monomer , suggesting it may play a role in the esterification process in polyester synthesis.
Result of Action
It’s known to improve the dyeability and lightfastness of polyester and nylon fibers , suggesting it may alter the chemical properties of these materials.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal temperature and pressure . The compound is irritating and corrosive, and can pose certain hazards to aquatic environments .
属性
CAS 编号 |
6362-79-4 |
|---|---|
分子式 |
C8H6O7S.Na C8H6NaO7S |
分子量 |
269.19 g/mol |
IUPAC 名称 |
sodium;3,5-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15); |
InChI 键 |
QOOLLUNRNXQIQF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
规范 SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
6362-79-4 |
物理描述 |
Liquid; Dry Powder |
Pictograms |
Corrosive; Irritant; Health Hazard |
相关CAS编号 |
7800-91-1 |
同义词 |
3,5-Dicarboxybenzenesulfonicacid,Nasalt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















